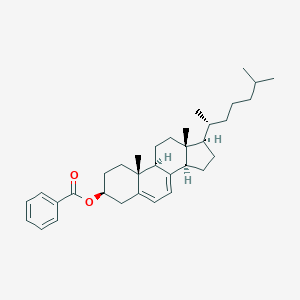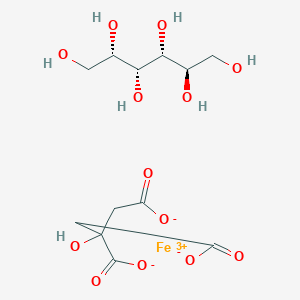
Jectofer
Vue d'ensemble
Description
Jectofer is an iron supplement that is commonly used to treat iron deficiency anemia. It is a parenteral iron preparation that is administered through intravenous injection. Jectofer is a synthetic carbohydrate shell that surrounds an iron core, and it is designed to release iron slowly over time.
Mécanisme D'action
The mechanism of action for Jectofer involves the slow release of iron from the carbohydrate shell. The iron is then transported to the bone marrow, where it is used to produce red blood cells. Jectofer is designed to release iron slowly over time, which allows for a more sustained increase in iron levels in the body.
Biochemical and Physiological Effects:
Jectofer has several biochemical and physiological effects on the body. It increases the levels of iron in the body, which is necessary for the production of red blood cells. Jectofer also improves the oxygen-carrying capacity of the blood, which can improve overall health and wellbeing. Additionally, Jectofer has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
Jectofer has several advantages and limitations for lab experiments. One advantage is that it is a well-studied and established treatment for iron deficiency anemia. This makes it a reliable tool for researchers who are studying anemia and related conditions. However, one limitation is that it can be expensive and difficult to obtain, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on Jectofer. One area of interest is the development of new iron supplements that are more effective and have fewer side effects than current treatments. Another area of interest is the use of Jectofer in combination with other treatments, such as erythropoietin, to improve anemia treatment outcomes. Additionally, researchers are interested in exploring the potential anti-inflammatory effects of Jectofer and its potential use in the treatment of inflammatory conditions.
Méthodes De Synthèse
The synthesis method for Jectofer involves the use of a carbohydrate shell that surrounds an iron core. The carbohydrate shell is made up of dextran, which is a complex branched polymer of glucose. The iron core is made up of iron hydroxide, which is a water-insoluble compound. The synthesis process involves the reaction of dextran with iron hydroxide to form a stable complex. This complex is then purified and sterilized to create Jectofer.
Applications De Recherche Scientifique
Jectofer has been extensively studied in scientific research, particularly in the field of anemia treatment. It has been shown to be effective in treating iron deficiency anemia, which is a common condition that affects many people worldwide. Jectofer has also been studied in the treatment of other conditions, such as chronic kidney disease and inflammatory bowel disease.
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3/t;3-,4+,5-,6-;/m.1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDUPUMWHYAJOR-SADXPQEKSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FeO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928274 | |
| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.17-1.19 at 20 °C | |
| Record name | IRON SORBITOL CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Jectofer | |
Color/Form |
Brown colloidal solution | |
CAS RN |
62765-90-6, 1338-16-5 | |
| Record name | Iron sorbitex [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062765906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRON SORBITOL CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



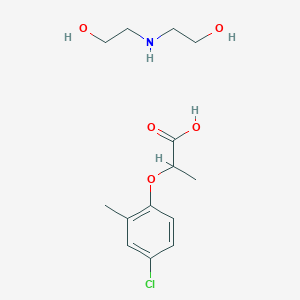
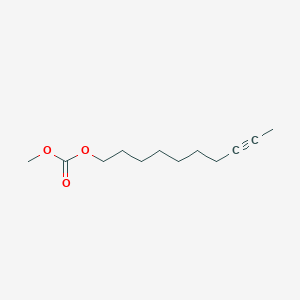
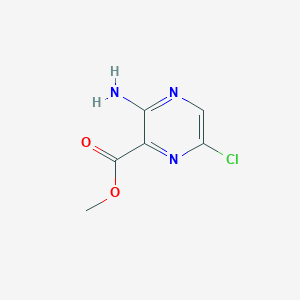
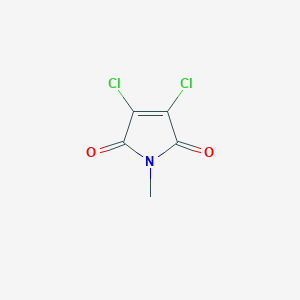

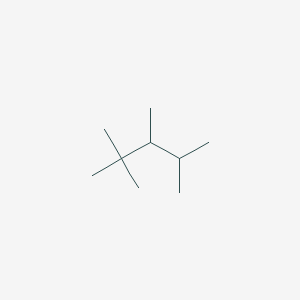
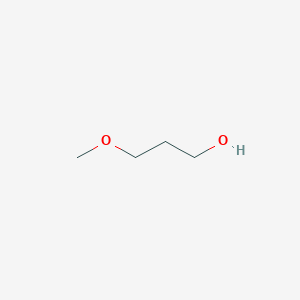
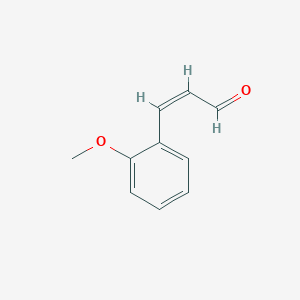

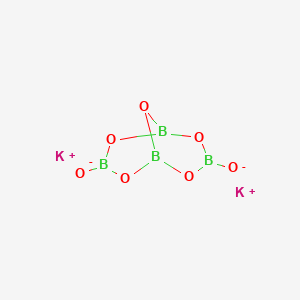
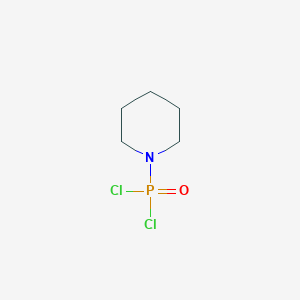
![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)
